

C.I. Reactive Orange 16: A Comprehensive Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Orange 16**

Cat. No.: **B082518**

[Get Quote](#)

Introduction: C.I. **Reactive Orange 16** is a sulfonated monoazo reactive dye belonging to the vinyl sulfone class.^{[1][2]} Widely recognized under synonyms such as Remazol Brilliant Orange 3R, this dye is a staple in the textile industry for coloring cellulosic fibers like cotton and viscose due to its ability to form strong, covalent bonds, ensuring high wash fastness.^{[1][2]} Beyond textiles, **Reactive Orange 16** serves as a model compound in environmental remediation research and has applications in biological staining and diagnostics.^[1] This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols, and key chemical pathways.

Chemical and Physical Properties

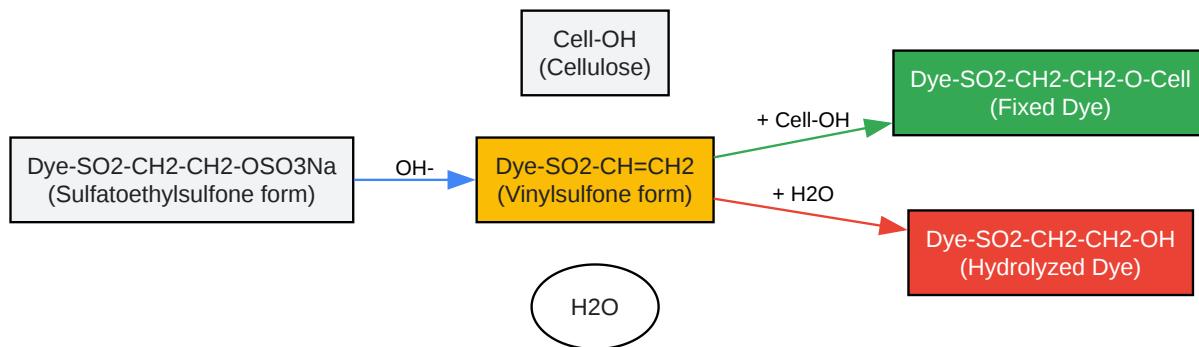
C.I. **Reactive Orange 16** is characterized by its vibrant orange hue and high solubility in water, a feature attributable to the multiple sulfonate groups in its molecular structure.^{[1][3]}

Table 1: Physicochemical Properties of C.I. **Reactive Orange 16**

Property	Value	References
Molecular Formula	C ₂₀ H ₁₇ N ₃ Na ₂ O ₁₁ S ₃	[1] [4] [5]
Molecular Weight	617.54 g/mol	[1] [5] [6]
Appearance	Orange to dark red powder	[1]
Melting Point	>300 °C	[1]
Colour Index Number	17757	[1]
CAS Numbers	12225-88-6, 20262-58-2, 12769-09-4	[5]

Table 2: Solubility Profile of C.I. **Reactive Orange 16**

Solvent	Solubility	Temperature (°C)	References
Water	120 g/L	20	[1] [5]
>150 g/L	80	[1] [5]	
Methanol	Soluble	Not Specified	[3] [7]
Ethanol	Soluble	Not Specified	[3]
Dimethylformamide (DMF)	Readily Soluble	Not Specified	[3]
Dimethyl Sulfoxide (DMSO)	Readily Soluble	Not Specified	[3]
Acetone	Soluble	Not Specified	[3]
Chloroform	Sparingly Soluble / Insoluble	Not Specified	[3]

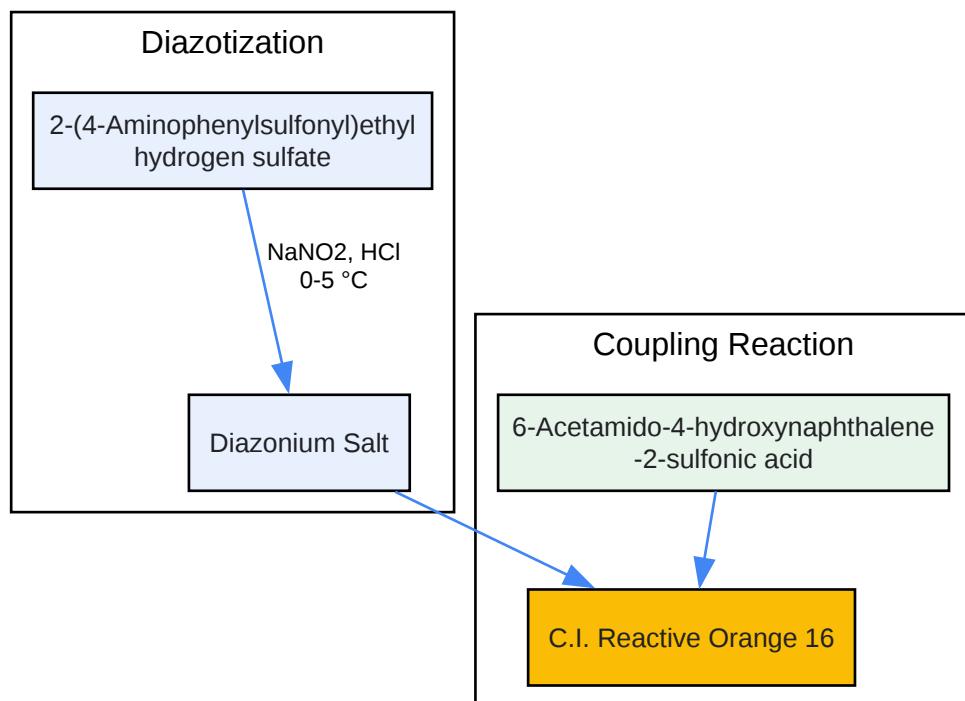

Table 3: Spectral Properties of C.I. **Reactive Orange 16**

Property	Value	Solvent	References
λ_{max}	493 nm	Water	[1]
λ_{max}	494 nm	Water	[8]
λ_{max}	480 nm	Water (pH 10)	[9]
λ_{max} (secondary peak)	388 nm	Methanol	[7]
λ_{max}	494 nm	Methanol	[7]

Chemical Structure and Reactivity

C.I. **Reactive Orange 16** is a single azo class dye.[5] Its reactive nature is conferred by the vinyl sulfone group, which is formed from the sulfatoethylsulfone group under alkaline conditions.[2] This highly reactive group can then form a covalent ether linkage with the hydroxyl groups of cellulosic fibers.[2] However, this fixation reaction is in competition with hydrolysis, where the vinyl sulfone group reacts with water, deactivating the dye.[2]

Caption: Chemical structure of C.I. **Reactive Orange 16**.


[Click to download full resolution via product page](#)

Caption: Reaction mechanism of C.I. **Reactive Orange 16**.

Experimental Protocols

The manufacturing process involves the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, followed by coupling with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid.

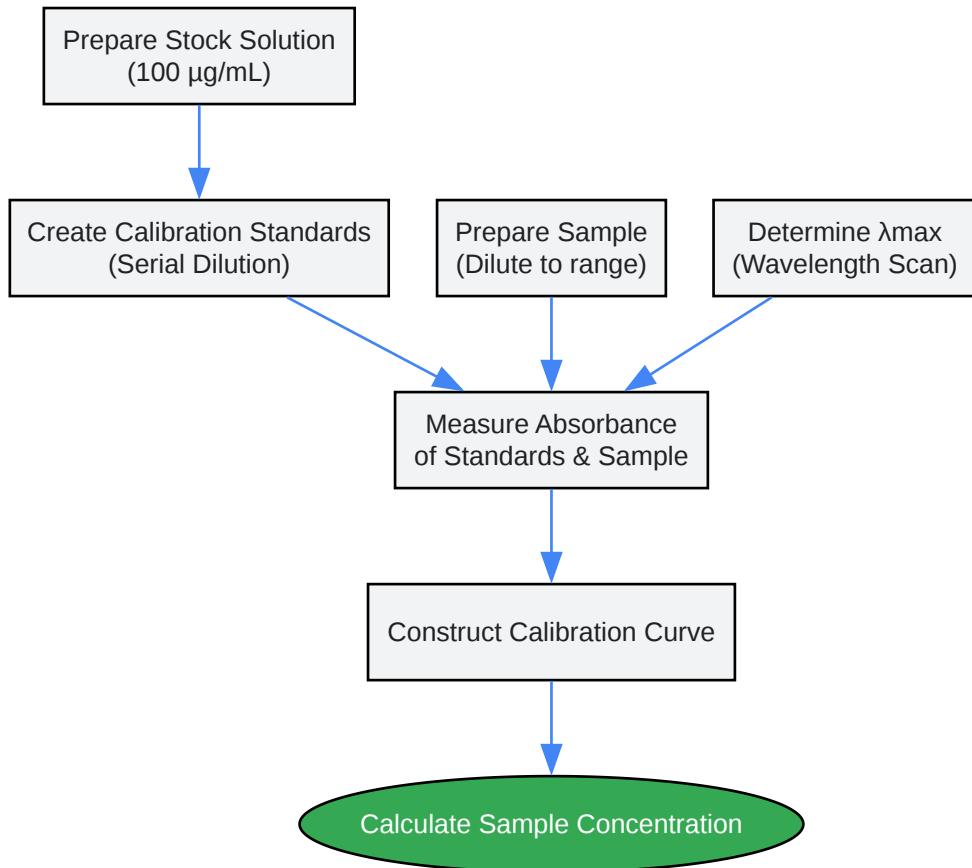
[5]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **C.I. Reactive Orange 16**.

This protocol describes a typical laboratory procedure for dyeing cotton fabric with **Reactive Orange 16**.[10]

- Materials:
 - **C.I. Reactive Orange 16**
 - Scoured and bleached cotton fabric
 - Anhydrous sodium sulfate (Glauber's salt)
 - Anhydrous sodium carbonate (soda ash)


- Wetting/sequestering agent
- Acetic acid
- Non-ionic detergent
- Deionized water
- Laboratory dyeing machine or thermostatically controlled water bath

- Procedure:
 - Fabric Preparation: Begin with a pre-scoured and bleached 10 g cotton fabric sample.[10]
 - Dye Bath Preparation: In a 250 mL beaker, add 170 mL of deionized water. Add 10 mL of a 200 g/L Glauber's salt solution and 0.2 g of a wetting/sequestering agent.[10]
 - Exhaustion Phase: Place the beaker in the dyeing apparatus and introduce the cotton fabric. Start agitation and raise the temperature to 60°C. Add 10 mL of a 1% **Reactive Orange 16** stock solution and run for 30 minutes.[10]
 - Fixation Phase: Add 10 mL of a 100 g/L soda ash solution. Continue dyeing at 60°C for an additional 60 minutes.[10]
 - After-treatment (Wash-off):
 - Remove the fabric and rinse thoroughly with cold water.[10]
 - Neutralize with a 1 g/L acetic acid solution for 5 minutes.[10]
 - Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes.[10]
 - Rinse with hot and then cold water until the runoff is clear.[10]
 - Air-dry the fabric.[10]

This method is suitable for determining the concentration of **Reactive Orange 16** in simple matrices.[8]

- Instrumentation:
 - Double-beam UV-Vis spectrophotometer
 - 1 cm path length quartz cuvettes
- Procedure:
 - Standard Preparation: Prepare a 100 µg/mL stock solution of **Reactive Orange 16** in deionized water. From this, prepare a series of calibration standards (e.g., 0.5 to 25 µg/mL).[8]
 - Sample Preparation: Dilute the sample containing the dye with deionized water to ensure the absorbance falls within the calibration range.[8]
 - Measurement:
 - Perform a wavelength scan from 200 to 800 nm to confirm the wavelength of maximum absorbance (λ_{max}), which is approximately 494 nm.[8]
 - Measure the absorbance of the standards and the sample at the determined λ_{max} .
 - Construct a calibration curve by plotting absorbance versus concentration for the standards.
 - Determine the concentration of the sample from the calibration curve.

UV-Vis Spectrophotometry Workflow

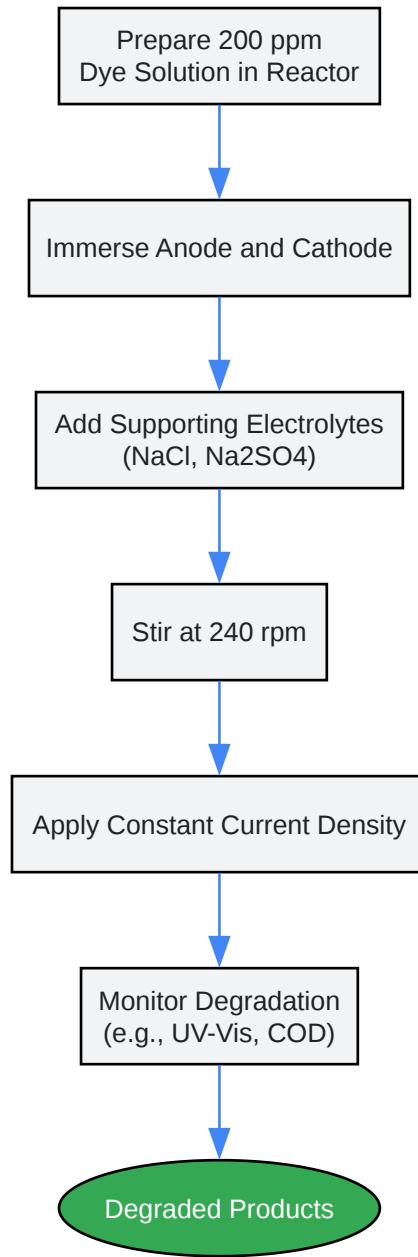
[Click to download full resolution via product page](#)

Caption: UV-Vis spectrophotometry workflow.

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the unreacted, fixed, and hydrolyzed forms of the dye.[2]

- Instrumentation:
 - HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
 - C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase and Gradient:
 - Mobile Phase A: Acetonitrile

- Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0)
- A representative gradient could be: 0-5 min: 10% A; 5-20 min: 10% to 90% A; 20-25 min: 90% A; 25-30 min: 90% to 10% A.[2]
- Procedure:
 - Sample Preparation:
 - Dyebath analysis: Dilute a sample of the dyebath with the initial mobile phase.[2]
 - Fixed dye analysis: Strip the dye from a known weight of the dyed fabric using a suitable solvent (e.g., a mixture of water, pyridine, and dimethylformamide).[2]
 - Analysis: Inject the prepared sample into the HPLC system. Monitor the elution at the λ_{max} of the dye. The more polar, hydrolyzed dye will typically elute earlier than the unreacted dye.[2]
 - Quantification: Integrate the peak areas and compare them to a calibration curve of the pure dye to quantify the different forms.[2]


This protocol is based on a study investigating the removal of **Reactive Orange 16** from wastewater.[1]

- Materials:
 - 200 ppm solution of **Reactive Orange 16**
 - 1 L glass reactor
 - Particle-coated anode (e.g., Ti/GO-GAC-RuO₂-Sb₂O₅-CeO₂)
 - Stainless steel cathode
 - DC power supply
 - Supporting electrolytes: NaCl and Na₂SO₄
 - Magnetic stirrer

- Procedure:

- Prepare a 200 ppm solution of the dye in the reactor.[[1](#)]
- Immerse the anode and cathode, maintaining a 1.5 cm space between them.[[1](#)]
- Add supporting electrolytes (e.g., 2 g/L of each).[[1](#)]
- Maintain uniform mixing with a magnetic stirrer at 240 rpm.[[1](#)]
- Apply a constant current density (e.g., 60 mA/cm²) to initiate electrochemical oxidation.[[1](#)]

Electrochemical Degradation Workflow

[Click to download full resolution via product page](#)

Caption: Electrochemical degradation workflow.

Stability and Safety

- Stability: C.I. **Reactive Orange 16** solutions are susceptible to degradation. Stability is influenced by pH, temperature, and light exposure.^[11] To enhance stability, solutions should be stored in neutral to slightly alkaline conditions (pH 7.0-8.0), refrigerated (e.g., 4°C), and

protected from light in amber or opaque containers.[11] Both highly acidic and highly alkaline conditions can promote degradation and hydrolysis.[11]

- Safety: C.I. **Reactive Orange 16** is considered a hazardous substance.[1][12] It can cause skin and eye irritation and may lead to allergic skin reactions or respiratory irritation.[1][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[4] Always refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.[1]

Applications in Research

- Environmental Science: Due to its persistence, **Reactive Orange 16** is frequently used as a model pollutant to study the efficacy of water treatment technologies, including advanced oxidation processes like photocatalytic and electrochemical degradation.[1][13]
- Biological Staining: Like other reactive dyes, it can be used as a fixable dead cell stain in cellular analysis.[1] The dye covalently binds to intracellular amines, which are more accessible in cells with compromised membranes (dead cells), resulting in a stronger signal compared to live cells.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. C.I. Reactive Orange 16 chembk.com
- 5. worlddyeveristy.com [worlddyeveristy.com]
- 6. scbt.com [scbt.com]
- 7. 20262-58-2 Reactive Orange 16 AKSci J55431 aksci.com

- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [C.I. Reactive Orange 16: A Comprehensive Physicochemical and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082518#physicochemical-properties-of-c-i-reactive-orange-16>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com